molecular formula C10H15N3 B2946314 Cyclopentyl(pyrimidin-2-yl)methanamine CAS No. 1178178-82-9

Cyclopentyl(pyrimidin-2-yl)methanamine

Cat. No.: B2946314
CAS No.: 1178178-82-9
M. Wt: 177.251
InChI Key: PUGOQJSBCMWTQC-UHFFFAOYSA-N
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Description

Cyclopentyl(pyrimidin-2-yl)methanamine is a secondary amine featuring a cyclopentyl group attached to a pyrimidin-2-yl moiety via a methanamine linker. The pyrimidine ring, a six-membered aromatic heterocycle with two nitrogen atoms, distinguishes it from pyridine-based analogs, influencing electronic properties and binding interactions .

Properties

IUPAC Name

cyclopentyl(pyrimidin-2-yl)methanamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H15N3/c11-9(8-4-1-2-5-8)10-12-6-3-7-13-10/h3,6-9H,1-2,4-5,11H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PUGOQJSBCMWTQC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C1)C(C2=NC=CC=N2)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H15N3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

177.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Cyclopentyl(pyrimidin-2-yl)methanamine typically involves the reaction of a pyrimidine derivative with a cyclopentylamine. One common method involves the condensation of a pyrimidine amine derivative with a cyclopentyl derivative in the presence of a suitable solvent and catalyst. For example, the reaction can be carried out in ethylene glycol with a catalyst such as sodium ethoxide or sodium methoxide .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening of catalysts, and optimization of reaction conditions to maximize yield and purity while minimizing waste and energy consumption.

Chemical Reactions Analysis

Types of Reactions

Cyclopentyl(pyrimidin-2-yl)methanamine can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carbonyl compounds such as aldehydes and ketones.

    Substitution: The amine group in this compound can participate in nucleophilic substitution reactions, where it can be replaced by other functional groups under appropriate conditions.

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Cyclopentyl(pyrimidin-2-yl)methanamine has several scientific research applications, including:

Mechanism of Action

The mechanism of action of Cyclopentyl(pyrimidin-2-yl)methanamine depends on its specific application. In medicinal chemistry, the compound may interact with molecular targets such as enzymes, receptors, or nucleic acids. The exact pathways and targets involved can vary based on the specific derivative or analog being studied .

Comparison with Similar Compounds

Core Heterocycle Variations

  • Pyrimidine vs. Pyridine Derivatives :

    • Cyclopentyl(pyridin-2-yl)methanamine (CID 22300077): Replaces the pyrimidine ring with pyridine (one nitrogen atom). Molecular formula: C₁₁H₁₆N₂ . Predicted collision cross-section (CCS) for [M+H]+: 140.8 Ų .
    • Cyclopentyl(3-methylpyridin-2-yl)methanamine : Adds a methyl group to the pyridine ring, increasing hydrophobicity. Molecular formula: C₁₂H₁₈N₂ , molecular weight: 190.29 .
  • Furan Derivatives :

    • Cyclopentyl(5-methylfuran-2-yl)methanamine : Substitutes pyrimidine with a methylfuran ring, reducing nitrogen content. LogP: 2.64, indicating higher lipophilicity .

Cycloalkyl Substituent Variations

  • Cyclopropyl vs. Cyclopentyl :
    • (R)-(5-Bromo-4-methylpyridin-2-yl)(cyclopropyl)methanamine : Features a smaller cyclopropyl group and bromine substituent. Molecular formula: C₁₀H₁₃BrN₂ , molecular weight: 241.13 .
    • [1-(Pyridin-2-yl)cyclobutyl]methanamine : Utilizes a cyclobutyl ring. Molecular formula: C₁₀H₁₄N₂ , molecular weight: 162.23 .

Halogenated and Functionalized Derivatives

  • (5,6-Dichloropyridin-2-yl)methanamine : Incorporates chlorine atoms, enhancing electrophilicity. Molecular formula: C₆H₆Cl₂N₂ .
  • N-(4-Trifluoromethylphenyl)-1-(imidazo[1,2-a]pyrimidin-2-yl)methanimine : Includes a trifluoromethyl group, improving metabolic stability. Melting point: 224–226°C .

Physicochemical Properties

Compound Molecular Formula Molecular Weight Key Substituents Melting Point (°C) LogP CCS (Ų) [M+H]+
Cyclopentyl(pyridin-2-yl)methanamine C₁₁H₁₆N₂ 176.26 Pyridine N/A ~2.1* 140.8
Cyclopentyl(3-methylpyridin-2-yl)methanamine C₁₂H₁₈N₂ 190.29 Pyridine, methyl N/A ~2.5* N/A
[1-(Pyridin-2-yl)cyclobutyl]methanamine C₁₀H₁₄N₂ 162.23 Cyclobutyl N/A ~1.8* N/A
N-(4-Methoxyphenyl)-1-(imidazo[1,2-a]pyrimidin-2-yl)methanamine C₁₄H₁₆N₄O 262.31 Imidazopyrimidine, methoxy 175–176 ~1.9 N/A

*Estimated based on structural analogs.

Pharmacological and Application Insights

  • Pyrimidine vs.
  • Impact of Substituents :
    • Halogens (Br, Cl) : Improve binding affinity but may increase toxicity .
    • Cycloalkyl Groups : Cyclopentyl enhances steric bulk and membrane permeability over smaller rings like cyclopropyl .

Q & A

Q. What are the optimal synthetic routes for cyclopentyl(pyrimidin-2-yl)methanamine, and how can purity be ensured?

Methodological Answer: The synthesis typically involves nucleophilic substitution of a halogenated pyrimidine (e.g., 2-chloropyrimidine) with cyclopentylmethanamine. For example, using a polar aprotic solvent like DMF at 80–100°C under inert gas (N₂/Ar) can facilitate the reaction . Post-synthesis, purification via column chromatography (silica gel, eluent: ethyl acetate/hexane gradient) or recrystallization (ethanol/water) is recommended. Purity validation should include HPLC (C18 column, acetonitrile/water mobile phase) and LC-MS to confirm molecular mass .

Q. How can the structural integrity of this compound be confirmed?

Methodological Answer: Use a combination of:

  • ¹H/¹³C NMR : To verify cyclopentyl protons (δ 1.5–2.5 ppm) and pyrimidine ring signals (δ 8.5–9.0 ppm for H-4/H-6) .
  • FT-IR : Confirm N-H stretches (~3300 cm⁻¹) and pyrimidine C=N/C=C vibrations (~1600 cm⁻¹) .
  • High-resolution mass spectrometry (HRMS) : Match experimental m/z to theoretical [M+H]⁺ (e.g., C₁₀H₁₄N₃⁺ = 176.1184).

Q. What are the key physicochemical properties relevant to experimental design?

Methodological Answer: Critical properties include:

  • Solubility : Likely low in water; use DMSO or ethanol for stock solutions.
  • Stability : Store at –20°C in inert conditions to prevent oxidation of the cyclopentyl group .
  • LogP : Estimated ~2.5 (via computational tools like ChemDraw), suggesting moderate lipophilicity.

Advanced Research Questions

Q. How does the cyclopentyl group influence the compound’s bioactivity compared to other alkyl/aralkyl substituents?

Methodological Answer: The cyclopentyl group enhances steric bulk and lipophilicity, potentially improving target binding. Compare with analogs (e.g., cyclohexyl or phenyl derivatives) via:

  • Molecular docking : Assess binding affinity to targets like kinases or GPCRs.
  • In vitro assays : Measure IC₅₀ in enzyme inhibition studies (e.g., Wnt/β-catenin pathway agonists, as seen in pyrimidine-based compounds ).
  • SAR analysis : Correlate substituent size/logP with activity trends .

Q. How can researchers resolve contradictions in biological activity data across studies?

Methodological Answer: Discrepancies may arise from assay conditions or impurity interference. Mitigate by:

  • Replicating assays : Use standardized protocols (e.g., cell lines, incubation times).
  • Analytical validation : Recheck compound purity and stability under assay conditions (e.g., pH, temperature).
  • Orthogonal assays : Confirm activity via SPR (surface plasmon resonance) for binding kinetics or CRISPR-edited cell lines to validate target specificity .

Q. What strategies optimize in vivo pharmacokinetics for this compound?

Methodological Answer: Address poor bioavailability via:

  • Prodrug design : Introduce hydrolyzable groups (e.g., ester linkages) to enhance solubility.
  • Formulation : Use liposomal encapsulation or cyclodextrin complexes .
  • Metabolic profiling : Conduct microsomal stability assays (e.g., liver S9 fractions) to identify metabolic hotspots (e.g., CYP450 oxidation of cyclopentyl) .

Q. How can computational methods guide the design of derivatives with improved selectivity?

Methodological Answer: Leverage:

  • QSAR modeling : Train models on existing bioactivity data to predict derivative efficacy.
  • Free-energy perturbation (FEP) : Simulate binding energy changes for substituent modifications (e.g., replacing cyclopentyl with spirocyclic groups).
  • Off-target screening : Use tools like SwissTargetPrediction to prioritize derivatives with lower polypharmacology risk .

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